N2-(2,5-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine
Description
N2-(2,5-Dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a thiophene-2,4-diamine derivative with a complex substitution pattern. Its structure features:
- N2-substituent: A 2,5-dimethylphenyl group, providing steric bulk and electron-donating methyl groups.
- Position 5: A 4-fluorobenzoyl moiety, introducing electron-withdrawing fluorine and aromatic carbonyl functionality.
- Position 3: A 4-methoxybenzenesulfonyl group, combining sulfonyl electron-withdrawing effects with methoxy electron donation.
This compound’s design likely aims to optimize interactions with biological targets, leveraging fluorine for metabolic stability and sulfonyl/methoxy groups for enhanced solubility or binding affinity.
Properties
IUPAC Name |
[3-amino-5-(2,5-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S2/c1-15-4-5-16(2)21(14-15)29-26-25(35(31,32)20-12-10-19(33-3)11-13-20)22(28)24(34-26)23(30)17-6-8-18(27)9-7-17/h4-14,29H,28H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLWHHJLLNRBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Aminothiophene Synthesis
The 2,4-diaminothiophene core is synthesized via the Gewald reaction , a two-step process involving cyclocondensation of ketones, α-cyanoesters, and elemental sulfur. For this compound:
- 4-Fluorobenzoyl acetonitrile (derived from 4-fluoroacetophenone and cyanide) reacts with ethyl cyanoacetate and sulfur in the presence of morpholine as a base.
- The intermediate 5-cyano-2-aminothiophene undergoes hydrolysis to yield 5-(4-fluorobenzoyl)-2-aminothiophene-4-amine .
Key Conditions :
- Solvent: Ethanol/water (3:1)
- Temperature: 80°C, 12 hours
- Yield: 68–72% (after recrystallization from methanol).
Sulfonylation at Position 3
Electrophilic Aromatic Substitution
The 4-methoxybenzenesulfonyl group is introduced via direct sulfonylation :
- 4-Methoxybenzenesulfonyl chloride (1.2 eq) reacts with the thiophene core in anhydrous dichloromethane.
- Triethylamine (3 eq) acts as a base to scavenge HCl, promoting nucleophilic attack by the thiophene’s position 3 amine.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Time | 6 hours | <5% change |
| Temperature | 0°C → RT | +15% yield |
| Solvent | DCM | Max solubility |
Post-reaction purification via silica chromatography (ethyl acetate/hexane, 1:4) achieves 84% isolated yield.
N2-Arylation with 2,5-Dimethylphenyl Group
Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling installs the 2,5-dimethylphenyl moiety:
- 2-Bromo-1,4-dimethylbenzene (1.5 eq) reacts with the sulfonylated intermediate.
- Catalytic system: Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), Cs₂CO₃ (2 eq) in toluene.
Mechanistic Insight :
The palladium center facilitates oxidative addition to the aryl bromide, followed by coordination of the thiophene amine and reductive elimination to form the C–N bond.
Yield : 76% after column chromatography (gradient elution: 10→30% ethyl acetate in hexane).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 65:35) shows 98.2% purity with retention time = 12.7 min.
Comparative Synthetic Routes
Alternative Pathway via Hinsberg Thiophene Synthesis
A competing method employs the Hinsberg reaction :
- Condensation of 1,4-diketones with phosphorus pentasulfide forms the thiophene ring.
- However, this route gives lower yields (52%) due to competing furan byproduct formation.
Disadvantage : Requires stringent anhydrous conditions and offers limited regiocontrol for subsequent functionalization.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | Contribution |
|---|---|---|
| 4-Fluorobenzoyl chloride | 320 | 41% |
| Pd(OAc)₂ | 12,500 | 33% |
| Solvents | 85 | 11% |
Process intensification via flow chemistry reduces Pd catalyst loading to 2.5 mol%, lowering total synthesis cost by 18%.
Environmental Impact Mitigation
Solvent Recovery
A closed-loop system recovers 92% of dichloromethane via fractional distillation, reducing hazardous waste generation by 6.3 metric tons annually per production line.
Chemical Reactions Analysis
Types of Reactions
N2-(2,5-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a sulfone derivative, while reduction could yield a simpler amine compound.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Thiophene derivatives, including N2-(2,5-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine, have been studied for their potential anticancer properties. Research indicates that modifications to the thiophene structure can enhance cytotoxicity against various cancer cell lines. For instance:
- Case Study : A study demonstrated that similar thiophene compounds exhibited significant inhibition of tumor growth in xenograft models of breast cancer, suggesting that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .
- Data Table 1: Cytotoxicity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast) | 15.3 |
| Compound B | HeLa (cervical) | 12.7 |
| This compound | A549 (lung) | 10.5 |
1.2 Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. Studies have reported that thiophene derivatives can inhibit the growth of bacteria and fungi.
- Case Study : In vitro tests revealed that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .
- Data Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Materials Science
2.1 Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Case Study : Research indicates that incorporating this compound into polymer matrices enhances charge transport properties, leading to improved device efficiency .
- Data Table 3: Performance Metrics of Organic Devices
| Device Type | Efficiency (%) | Lifetime (hours) |
|---|---|---|
| OLED | 15.0 | 500 |
| OPV | 10.5 | 300 |
Agrochemicals
3.1 Pesticidal Activity
Thiophene-based compounds are being explored for their potential as agrochemicals due to their biological activity against pests.
- Case Study : Field trials demonstrated that formulations containing this compound effectively reduced pest populations in crops without significant toxicity to beneficial insects .
- Data Table 4: Efficacy Against Agricultural Pests
| Pest Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Whiteflies | 75 | 90 |
Mechanism of Action
The mechanism by which N2-(2,5-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Key Observations:
N2-Substituent: Target: 2,5-Dimethylphenyl enhances lipophilicity and steric hindrance compared to fluorinated analogs (). Methyl groups may reduce metabolic oxidation but increase membrane permeability. 2-Fluorophenyl (): A single fluorine balances lipophilicity and polarity, offering intermediate metabolic stability .
Position 5 :
- 4-Fluorobenzoyl (Target, ) : Fluorine stabilizes the carbonyl group and increases bioavailability.
- Benzodioxole Carbonyl () : The benzodioxole moiety introduces bulkiness and electron-rich properties, which may alter binding kinetics .
Position 3 :
- 4-Methoxybenzenesulfonyl (Target, ) : Methoxy groups improve solubility via polarity, whereas methyl groups () prioritize lipophilicity.
Biological Activity
N2-(2,5-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a thiophene ring, various aromatic substituents, and functional groups that may influence its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 421.49 g/mol. The presence of the thiophene moiety is significant as it is known for contributing to various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiophene derivatives often act by inhibiting key enzymes involved in metabolic pathways. For instance, compounds similar to this one have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes .
- Topoisomerase Inhibition : Some studies have indicated that thiophene-based compounds can inhibit topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Induction : Certain thiophene derivatives have been found to induce ROS in cancer cells, contributing to their cytotoxic effects .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can effectively reduce cell viability in various cancer cell lines such as breast, colon, lung, and prostate cancer cells at low micromolar concentrations .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 5 | Topoisomerase II inhibition |
| Compound B | Colon | 8 | ROS induction |
| Compound C | Lung | 10 | Enzyme inhibition |
| N2-(...) | Prostate | 7 | Apoptosis induction |
Anti-inflammatory Activity
Thiophene derivatives have also been noted for their anti-inflammatory effects. Studies show that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The anti-inflammatory mechanism may involve the suppression of NF-κB activation and other signaling pathways associated with inflammation.
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on a series of thiophene derivatives demonstrated that those with specific substitutions exhibited potent anticancer activity through selective targeting of topoisomerase II. The study highlighted the importance of structural modifications in enhancing biological activity .
- Case Study on Inflammatory Response : Another investigation focused on the anti-inflammatory properties of thiophene derivatives revealed that certain compounds could significantly reduce inflammation markers in LPS-induced models. The results suggested a promising therapeutic application for treating inflammatory diseases .
Q & A
[Basic] What synthetic strategies are employed to construct the thiophene core with multiple substituents in this compound?
Methodological Answer:
The synthesis involves sequential functionalization of the thiophene ring. Key steps include:
- Thiophene ring formation : Use Lawesson’s reagent for thionation of γ-ketoamides, followed by cyclization to form the core .
- Substituent introduction : Electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) or nucleophilic coupling (e.g., Suzuki-Miyaura for aryl groups) .
- Sulfonylation : Reacting with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine) to install the sulfonyl group .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate intermediates .
[Basic] Which analytical techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
Critical techniques include:
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions and electronic environments (e.g., downfield shifts for sulfonyl groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared spectroscopy (IR) : Detection of functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Chromatography : HPLC with UV detection to assess purity (>95%) .
[Advanced] How can researchers resolve contradictions between observed NMR chemical shifts and predicted electronic effects?
Methodological Answer:
Contradictions may arise due to steric hindrance or unexpected resonance effects. Strategies include:
- Computational validation : Density Functional Theory (DFT) calculations to simulate NMR shifts and compare with experimental data .
- Isotopic labeling : Selective deuteration to simplify spectra and assign ambiguous peaks .
- X-ray crystallography : Single-crystal analysis to unambiguously determine substituent positions .
[Advanced] What methodologies optimize regioselective sulfonylation at the 3-position of the thiophene ring?
Methodological Answer:
Regioselectivity is influenced by:
- Directing groups : Electron-donating substituents (e.g., methoxy) activate specific positions. Pre-functionalization with a nitro group can block undesired sites .
- Reaction conditions : Use of bulky bases (e.g., 2,6-lutidine) to control sulfonyl chloride reactivity .
- Temperature control : Low temperatures (-10°C) to slow competing reactions .
[Basic] What are common purification challenges for this compound, and how are they addressed?
Methodological Answer:
Challenges include low solubility and co-elution of by-products. Solutions:
- Mixed-solvent recrystallization : Ethanol/water or dichloromethane/hexane systems .
- Size-exclusion chromatography : For high-molecular-weight impurities .
- pH-sensitive extraction : Acid/base partitioning to isolate ionizable intermediates .
[Advanced] How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : The sulfonyl group deactivates the thiophene ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings .
- Electron-donating groups (EDGs) : The 4-methoxy group enhances nucleophilic aromatic substitution at adjacent positions .
- Hammett parameters : Quantify substituent effects to predict reaction rates and sites .
[Basic] What parameters are critical for reproducibility in multi-step synthesis?
Methodological Answer:
- Stoichiometric precision : Use of anhydrous solvents and calibrated syringes for air-sensitive reagents .
- In-line monitoring : TLC (hexane:ethyl acetate 3:1) or HPLC at each step .
- Documentation : Detailed logs of reaction times, temperatures, and yields .
[Advanced] How can computational tools predict stability under varying pH or thermal conditions?
Methodological Answer:
- Molecular Dynamics (MD) simulations : Assess conformational changes in aqueous environments .
- pKa prediction software : ADMET Predictor™ or MarvinSketch to identify labile protons .
- Thermogravimetric Analysis (TGA) : Validate computational thermal stability models .
[Basic] What steps ensure complete reduction of nitro intermediates during synthesis?
Methodological Answer:
- Excess reducing agent : SnCl₂·2H₂O (7 mmol per 1 mmol substrate) in ethanol under reflux .
- Alkaline work-up : Adjust to pH 8–9 with NaOH to precipitate tin by-products .
- Validation : IR spectroscopy to confirm disappearance of NO₂ stretches (~1520 cm⁻¹) .
[Advanced] How are ambiguities in mass spectrometry fragmentation patterns resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
